N-(3-carbamoyl-4-propan-2-yloxyphenyl)-4,5-dimethylthiophene-3-carboxamide
Description
N-(3-carbamoyl-4-propan-2-yloxyphenyl)-4,5-dimethylthiophene-3-carboxamide is a synthetic organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a thiophene ring substituted with carbamoyl and carboxamide groups, as well as a phenyl ring with a propan-2-yloxy substituent.
Properties
IUPAC Name |
N-(3-carbamoyl-4-propan-2-yloxyphenyl)-4,5-dimethylthiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-9(2)22-15-6-5-12(7-13(15)16(18)20)19-17(21)14-8-23-11(4)10(14)3/h5-9H,1-4H3,(H2,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAGYRLZAQIJGDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1C(=O)NC2=CC(=C(C=C2)OC(C)C)C(=O)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-carbamoyl-4-propan-2-yloxyphenyl)-4,5-dimethylthiophene-3-carboxamide typically involves multi-step organic reactions. The starting materials often include substituted thiophenes and phenols, which undergo various reactions such as nitration, reduction, and acylation to form the desired product. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Optimization of reaction conditions and purification techniques is crucial to ensure the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-carbamoyl-4-propan-2-yloxyphenyl)-4,5-dimethylthiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups onto the phenyl or thiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the carboxamide group may produce amines
Scientific Research Applications
Biology: The compound may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, or other biochemical processes.
Medicine: Potential therapeutic applications of the compound include its use as a lead compound for drug development, particularly in the areas of anti-inflammatory, anticancer, or antimicrobial research.
Industry: The compound’s properties may make it suitable for use in industrial processes, such as the production of specialty chemicals or advanced materials.
Mechanism of Action
The mechanism by which N-(3-carbamoyl-4-propan-2-yloxyphenyl)-4,5-dimethylthiophene-3-carboxamide exerts its effects depends on its specific interactions with molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to interact with these targets through various binding modes, such as hydrogen bonding, hydrophobic interactions, or covalent bonding. The pathways involved in these interactions can be elucidated through studies on the compound’s binding affinity, selectivity, and activity in biological assays.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(3-carbamoyl-4-propan-2-yloxyphenyl)-4,5-dimethylthiophene-3-carboxamide include other thiophene derivatives with carbamoyl or carboxamide groups, such as:
- N-(3-carbamoyl-4-methoxyphenyl)-4,5-dimethylthiophene-3-carboxamide
- N-(3-carbamoyl-4-ethoxyphenyl)-4,5-dimethylthiophene-3-carboxamide
- N-(3-carbamoyl-4-butoxyphenyl)-4,5-dimethylthiophene-3-carboxamide
Uniqueness
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties. The propan-2-yloxy group on the phenyl ring may enhance the compound’s solubility, stability, or binding affinity compared to similar compounds with different substituents. These unique features make it a valuable compound for further research and development in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
